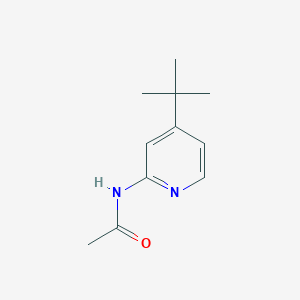
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 5-position, a nitro group at the 7-position, and a methanol group attached to the 2-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Methanol Addition: The methanol group is introduced through a reaction with formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methylation, and methanol addition reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: (5-Methoxy-7-nitro-1-benzofuran-2-yl)aldehyde or (5-Methoxy-7-nitro-1-benzofuran-2-yl)carboxylic acid.
Reduction: (5-Methoxy-7-amino-1-benzofuran-2-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy and methanol groups can influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxy-7-nitro-1-benzofuran-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Methoxy-7-nitro-1-benzofuran-2-yl)amine: Similar structure but with an amine group instead of methanol.
(5-Methoxy-7-nitro-1-benzofuran-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
Uniqueness
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
(5-methoxy-7-nitro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H9NO5/c1-15-7-2-6-3-8(5-12)16-10(6)9(4-7)11(13)14/h2-4,12H,5H2,1H3 |
Clé InChI |
NWKWQMRHXHNVGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C(O2)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)



![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

